molecular formula C17H16N2O2S B10870509 2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B10870509
M. Wt: 312.4 g/mol
InChI Key: NRVTZNKWYVNYOC-VXLYETTFSA-N
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Description

2-{[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines a benzothiophene core with a cyanide group and a methoxylated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophenol derivative and an appropriate diene or alkyne under acidic or basic conditions.

    Introduction of the Cyanide Group: The cyanide group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, under controlled conditions.

    Attachment of the Methoxylated Phenyl Group: The methoxylated phenyl group can be attached through a condensation reaction with an aldehyde derivative, followed by reduction to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can target the cyanide group, converting it to an amine or other functional groups.

    Substitution: The benzothiophene core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced forms of the cyanide group.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with various molecular targets, including enzymes and receptors. The presence of the cyanide group suggests potential inhibition of cytochrome c oxidase, while the benzothiophene core may interact with other biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a hydroxylated aromatic ring and have similar biological activities.

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aromatic properties and potential biological activities.

Uniqueness

2-{[(4-HYDROXY-3-METHOXYPHENYL)METHYLENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE is unique due to its combination of a benzothiophene core with a cyanide group and a methoxylated phenyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

2-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C17H16N2O2S/c1-21-15-8-11(6-7-14(15)20)10-19-17-13(9-18)12-4-2-3-5-16(12)22-17/h6-8,10,20H,2-5H2,1H3/b19-10+

InChI Key

NRVTZNKWYVNYOC-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)O

Origin of Product

United States

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